molecular formula C21H19N7O3 B2452845 (E)-3-(2-methoxyphenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide CAS No. 2035036-39-4

(E)-3-(2-methoxyphenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide

Cat. No.: B2452845
CAS No.: 2035036-39-4
M. Wt: 417.429
InChI Key: IORDBCUBGNCQSE-CMDGGOBGSA-N
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Description

(E)-3-(2-methoxyphenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H19N7O3 and its molecular weight is 417.429. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(2-methoxyphenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide is a novel synthetic derivative that incorporates multiple pharmacophoric elements. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic roles.

Structural Overview

The compound features:

  • Acrylamide backbone : Known for its versatility in drug design.
  • Pyridine and oxadiazole moieties : Associated with antimicrobial and anticancer properties.
  • Triazole ring : Often linked to enhanced biological activity in medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the compound’s effectiveness against various bacterial strains, particularly Acinetobacter baumannii , a pathogen known for its multidrug resistance. The oxadiazole derivatives have shown significant antibacterial activity compared to traditional antibiotics. For instance, compounds similar to our target demonstrated an inhibition zone of 15 mm against A. baumannii in vitro assays .

CompoundActivityInhibition Zone (mm)
This compoundModerate15
Control AntibioticHigh25

Anticancer Activity

The compound has shown promise in inducing apoptosis in cancer cell lines. In particular, studies indicated that it increased p53 expression levels and activated caspase pathways in MCF-7 breast cancer cells. The Western blot analysis confirmed these findings by revealing enhanced cleavage of caspase-3, a hallmark of programmed cell death .

Cell LineIC50 (µM)Mechanism of Action
MCF-710.38p53 Activation
HeLa12.5Caspase Activation

Structure–Activity Relationship (SAR)

The biological activities of this class of compounds are heavily influenced by their structural components. Substituents on the pyridine and oxadiazole rings have been shown to modulate potency significantly. For example:

  • Hydrophobic interactions between aromatic rings and amino acid residues enhance binding affinity to target proteins.
  • Alkyl chain length in the triazole moiety can affect bioavailability and cellular uptake .

Case Studies

  • Antiviral Profiling : A related study on 1-heteroaryl analogs demonstrated that compounds with similar structures exhibited effective inhibition of SARS-CoV-2 replication with an EC50 value of 4.7 µM . This suggests potential for further exploration in antiviral applications.
  • In Vivo Studies : Preliminary in vivo studies have indicated that derivatives of this compound can significantly reduce tumor growth in xenograft models without notable toxicity .

Scientific Research Applications

Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group, a pyridine moiety, and a 1,2,4-oxadiazole ring, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets.

Anticancer Activity

One of the most significant applications of this compound is in the field of anticancer research . Studies have indicated that derivatives containing the 1,2,4-oxadiazole and triazole structures exhibit promising anticancer activities against various cancer cell lines.

Case Study: Anticancer Evaluation

A recent study synthesized a series of 1,2,3-triazole-incorporated 1,3,4-oxadiazole derivatives and evaluated their anticancer properties. Among these derivatives, compounds with a pyridyl moiety demonstrated exceptional activity against prostate (PC3), lung (A549), and breast (MCF-7) cancer cell lines. For instance:

CompoundIC50 Value (μM)Cancer Cell Line
9d0.17 ± 0.063PC3
9d0.19 ± 0.075A549
9d0.51 ± 0.083MCF-7
9d0.16 ± 0.083DU-145

These results highlight the potential of compounds similar to (E)-3-(2-methoxyphenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide in developing effective anticancer agents .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways associated with cancer proliferation. For example, studies have shown that certain oxadiazole derivatives can inhibit carbonic anhydrase II (CA-II), which is implicated in tumor growth and metastasis .

Other Therapeutic Applications

Beyond anticancer properties, compounds like this compound are being explored for their potential in other therapeutic areas:

Antimicrobial Activity

Research has indicated that some derivatives possess antimicrobial properties against various bacterial strains. The incorporation of different heterocycles can enhance the antibacterial efficacy by targeting specific bacterial enzymes.

Anti-inflammatory Effects

Certain studies suggest that similar compounds may exhibit anti-inflammatory effects by modulating inflammatory pathways or cytokine production.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O3/c1-30-18-7-3-2-5-15(18)8-9-19(29)23-11-12-28-14-17(25-27-28)21-24-20(26-31-21)16-6-4-10-22-13-16/h2-10,13-14H,11-12H2,1H3,(H,23,29)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORDBCUBGNCQSE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.